4-Fluoro-6-methylpyridin-3-OL
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Overview
Description
4-Fluoro-6-methylpyridin-3-OL is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction using fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 20°C to 50°C .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 4-Fluoro-6-methylpyridin-3-OL, often employs high-yield methods such as the Umemoto reaction or the Balz-Schiemann reaction . These methods are scalable and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-methylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and butyl lithium (BuLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Fluoro-6-methylpyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in pharmaceuticals, particularly as imaging agents in radiotherapy
Properties
CAS No. |
1211535-90-8 |
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Molecular Formula |
C6H6FNO |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-6-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 |
InChI Key |
XYBKUXREHBUEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)O)F |
Origin of Product |
United States |
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